molecular formula C12H10O4S B7728063 4,4'-Sulfonyldiphenol CAS No. 25641-61-6

4,4'-Sulfonyldiphenol

Cat. No. B7728063
CAS RN: 25641-61-6
M. Wt: 250.27 g/mol
InChI Key: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
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Patent
US07189880B2

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH:13]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]([S:20]([OH:23])(=[O:22])=[O:21])[CH:14]=1>>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[CH:13][CH:14]=2)(=[O:22])=[O:21])[CH:5]=1.[CH:5]1[CH:6]=[C:1]([OH:7])[C:2]([S:20]([C:15]2[CH:14]=[CH:13][C:18]([OH:19])=[CH:17][CH:16]=2)(=[O:22])=[O:23])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing
CUSTOM
Type
CUSTOM
Details
formed water
DISTILLATION
Type
DISTILLATION
Details
by distillation as an azeotrope
ADDITION
Type
ADDITION
Details
phenol is added during the reaction
CUSTOM
Type
CUSTOM
Details
removed to the outside of the system by the azeotropic distillation with water

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Type
product
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07189880B2

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH:13]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]([S:20]([OH:23])(=[O:22])=[O:21])[CH:14]=1>>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[CH:13][CH:14]=2)(=[O:22])=[O:21])[CH:5]=1.[CH:5]1[CH:6]=[C:1]([OH:7])[C:2]([S:20]([C:15]2[CH:14]=[CH:13][C:18]([OH:19])=[CH:17][CH:16]=2)(=[O:22])=[O:23])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing
CUSTOM
Type
CUSTOM
Details
formed water
DISTILLATION
Type
DISTILLATION
Details
by distillation as an azeotrope
ADDITION
Type
ADDITION
Details
phenol is added during the reaction
CUSTOM
Type
CUSTOM
Details
removed to the outside of the system by the azeotropic distillation with water

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Type
product
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07189880B2

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH:13]1[C:18]([OH:19])=[CH:17][CH:16]=[C:15]([S:20]([OH:23])(=[O:22])=[O:21])[CH:14]=1>>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[CH:13][CH:14]=2)(=[O:22])=[O:21])[CH:5]=1.[CH:5]1[CH:6]=[C:1]([OH:7])[C:2]([S:20]([C:15]2[CH:14]=[CH:13][C:18]([OH:19])=[CH:17][CH:16]=2)(=[O:22])=[O:23])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing
CUSTOM
Type
CUSTOM
Details
formed water
DISTILLATION
Type
DISTILLATION
Details
by distillation as an azeotrope
ADDITION
Type
ADDITION
Details
phenol is added during the reaction
CUSTOM
Type
CUSTOM
Details
removed to the outside of the system by the azeotropic distillation with water

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
Name
Type
product
Smiles
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.